1-Chloro-2-methyl-2-propanol
CAS No.: 558-42-9
Cat. No.: VC21214200
Molecular Formula: C4H9ClO
Molecular Weight: 108.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 558-42-9 |
---|---|
Molecular Formula | C4H9ClO |
Molecular Weight | 108.57 g/mol |
IUPAC Name | 1-chloro-2-methylpropan-2-ol |
Standard InChI | InChI=1S/C4H9ClO/c1-4(2,6)3-5/h6H,3H2,1-2H3 |
Standard InChI Key | JNOZGFXJZQXOSU-UHFFFAOYSA-N |
SMILES | CC(C)(CCl)O |
Canonical SMILES | CC(C)(CCl)O |
Boiling Point | 128.5 °C |
Melting Point | -20.0 °C |
Introduction
Chemical Identity and Structure
1-Chloro-2-methyl-2-propanol (CAS No. 558-42-9) is an organochlorine compound with the molecular formula C4H9ClO and a molecular weight of 108.57 . It features a tertiary alcohol group and a chloromethyl substituent. The compound is known by several synonyms in scientific literature and commercial contexts:
Nomenclature and Identifiers
Parameter | Information |
---|---|
IUPAC Name | 1-chloro-2-methylpropan-2-ol |
Common Synonyms | Chloro-tert-butyl alcohol, Chloroisobutanol, 2-(Chloromethyl)isopropanol |
CAS Registry Number | 558-42-9 |
Molecular Formula | C4H9ClO |
Molecular Weight | 108.57 g/mol |
MDL Number | MFCD00021807 |
BRN | 1697054 |
This tertiary alcohol contains a central carbon atom bonded to two methyl groups, a hydroxyl group, and a chloromethyl group, giving it distinctive chemical reactivity patterns .
Physical Properties
1-Chloro-2-methyl-2-propanol exists as a clear liquid at room temperature with specific physical characteristics that determine its handling and storage requirements. Its physical properties have been well-documented through laboratory analysis.
Key Physical Properties
Property | Value |
---|---|
Physical State | Clear liquid |
Color | Colorless to light yellow |
Melting Point | -20°C |
Boiling Point | 124-128°C |
Density | 1.058 g/mL at 25°C |
Refractive Index | Not specified |
Flash Point | 100°F (38°C) |
pKa | 14.16±0.29 (Predicted) |
The compound must be stored at temperatures between 2-8°C to maintain stability and prevent degradation . Its relatively high flash point of 38°C classifies it as a flammable liquid, requiring appropriate safety measures during handling and storage .
Chemical Properties
1-Chloro-2-methyl-2-propanol exhibits reactivity characteristic of both tertiary alcohols and chlorinated compounds. The presence of both functional groups creates interesting chemical behavior.
Reactivity Profile
The hydroxyl group in 1-chloro-2-methyl-2-propanol can participate in typical alcohol reactions, while the chlorine atom provides sites for nucleophilic substitution. This dual functionality makes it valuable in organic synthesis pathways . The compound has been studied in surface chemistry, particularly in reactions on oxygen-containing Ag(110) surfaces using synchrotron-based temperature-programmed X-ray photoelectron spectroscopy .
The tertiary alcohol structure confers stability against oxidation compared to primary or secondary alcohols, but the presence of the chlorine atom introduces potential reactivity for substitution reactions. This chemical versatility contributes to its utility as a synthetic intermediate.
Synthesis Methods
The preparation of 1-chloro-2-methyl-2-propanol has evolved from traditional approaches using strong mineral acids to more environmentally friendly methods. Recent patent literature describes significant improvements in synthesis methodology.
Traditional Method
Historically, 1-chloro-2-methyl-2-propanol has been synthesized through a two-step process using 80% sulfuric acid catalysis followed by hydrolysis . This approach, while effective, presents environmental challenges due to the generation of significant quantities of acidic waste water requiring neutralization and disposal .
Eco-friendly Method Using Cation Exchange Resins
A more recent patented method employs solid cation exchange resins (Zeo-karb) as catalysts in a continuous flow process. The preparation involves:
-
Filling a tube (0.1-100 meters in length, 0.1-0.5 meters in diameter) with cation exchange resins
-
Adding the reactants 2-methyl-3-chloropropene (3-chloro-2-methyl propylene) and water into the tube through separate feed ports
-
Cooling the exterior of the tube to 0-45°C
-
Maintaining specific flow rates: 0.5-20 kg/h for 2-methyl-3-chloropropene and 1-100 L/h for water
-
Collecting the reaction mixture, separating the organic phase, and purifying through drying and distillation
This innovative method offers several advantages:
-
Single-step reaction process
-
Elimination of strong mineral acids as catalysts
-
Reduced environmental impact through minimization of acid waste
-
High efficiency with reported transformation rates of 100%
The patent describes a specific implementation using a 1-meter tube with 30-centimeter diameter, cooling to 0-5°C, and specific flow rates of 1 L/h for water and 500 g/h for 3-chloro-2-methyl propylene .
Applications and Uses
1-Chloro-2-methyl-2-propanol serves as a versatile chemical intermediate in various synthetic pathways and research applications.
Pharmaceutical Synthesis
The compound is recognized as an important intermediate in the synthesis of lercanidipine, a calcium channel blocker used in the treatment of hypertension . Its specific role involves contributing to the molecular architecture of this pharmaceutical compound.
Surface Chemistry Research
Researchers have employed 1-chloro-2-methyl-2-propanol in studies investigating reactions on oxygen-containing Ag(110) surfaces using advanced analytical techniques like synchrotron-based temperature-programmed X-ray photoelectron spectroscopy . These studies contribute to fundamental understanding of surface chemistry mechanisms.
Synthesis of Specialty Chemicals
The compound has been utilized in the synthesis and characterization of new polyfunctional thiols, which themselves serve as building blocks for more complex molecules . Its unique functional group arrangement makes it valuable in creating diverse chemical architectures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume